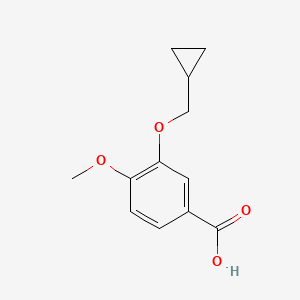

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Description

Historical Development in Medicinal Chemistry

The synthesis of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid is rooted in advancements in benzoic acid derivative chemistry. Benzoic acid itself has been studied since the 16th century, with its derivatives gaining prominence in the 20th century for antimicrobial and anti-inflammatory applications. The introduction of alkoxy groups, such as methoxy and cyclopropylmethoxy, marked a strategic shift toward enhancing bioavailability and target specificity.

A pivotal development occurred in 2011 with the patenting of a novel synthesis route for 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a closely related derivative serving as the key intermediate for roflumilast. This method emphasized using aprotic polar solvents (e.g., dimethylformamide) and alkaline conditions to achieve high yields (>65%) while avoiding toxic reagents. Compared to earlier approaches reliant on halogenated intermediates, this innovation reduced environmental hazards and streamlined industrial production.

Position Within Benzoic Acid Derivative Research

Benzoic acid derivatives are classified by their substitution patterns, which dictate pharmacological activity. For instance:

- 4-Hydroxybenzoic acid : Found in preservatives, lacks therapeutic potency due to rapid metabolism.

- This compound : The cyclopropylmethoxy group enhances metabolic stability and binding affinity to PDE4, while the methoxy group moderates electron density on the aromatic ring.

Structural comparisons highlight its uniqueness:

| Derivative | Substituents | Key Application |

|---|---|---|

| Benzoic acid | -H, -H | Preservative |

| 4-Cyclopropyl-3-(cyclopropylmethoxy)benzoic acid | Cyclopropyl, cyclopropylmethoxy | Experimental intermediate |

| This compound | Cyclopropylmethoxy, methoxy | Roflumilast synthesis |

The cyclopropylmethoxy group’s steric bulk and lipophilicity optimize membrane permeability, a feature absent in simpler methoxy derivatives.

Significance in Pharmaceutical Research Landscape

This compound’s primary role lies in synthesizing roflumilast, a PDE4 inhibitor approved for COPD management. PDE4 enzymes degrade cyclic adenosine monophosphate (cAMP), and their inhibition reduces airway inflammation. The compound’s structure is tailored to fit the PDE4 active site, with the cyclopropylmethoxy group occupying a hydrophobic pocket and the carboxylic acid forming hydrogen bonds with catalytic residues.

Beyond COPD, derivatives are being explored for:

- Neuroinflammatory disorders : PDE4 inhibition may mitigate neuroinflammation in Alzheimer’s disease.

- Autoimmune conditions : Modulating cytokine production via cAMP signaling.

Industrial synthesis scalability further underscores its importance. The patented method produces multi-kilogram batches with >95% purity, meeting Good Manufacturing Practice (GMP) standards.

Current Research Status and Knowledge Gaps

Despite its utility, several challenges persist:

- Synthetic Optimization : Current yields (65–75%) could be improved via catalytic asymmetric synthesis or flow chemistry.

- Structural Analogues : Limited data exist on analogues with varied alkoxy groups (e.g., ethoxy, isopropoxy). A 2025 PubChem entry noted 4-cyclopropyl-3-(cyclopropylmethoxy)benzoic acid as a structural variant but provided no pharmacological data.

- Biological Mechanisms : The exact role of the cyclopropylmethoxy group in PDE4 binding kinetics remains unquantified. Molecular dynamics simulations could elucidate these interactions.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-10-5-4-9(12(13)14)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBRVEQKAPLESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid typically involves multiple steps. One common method starts with 3-hydroxy-4-methoxybenzaldehyde, which undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical studies.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on molecular formula (exact values may vary).

Biological Activity

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid, a benzoic acid derivative, has garnered attention in recent studies for its potential biological activities, particularly in the context of pulmonary fibrosis and inflammation. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 159783-28-5

- Molecular Formula: C12H14O4

- Molecular Weight: 222.24 g/mol

The compound exhibits its biological effects primarily through the modulation of various signaling pathways involved in inflammation and fibrosis. Notably, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung cells, which is a critical process in the development of pulmonary fibrosis. The inhibition of this pathway suggests potential therapeutic applications in respiratory diseases characterized by excessive scarring and inflammation.

In Vitro Studies

- Cell Viability and Proliferation:

- Inhibition of EMT:

In Vivo Studies

- Pulmonary Fibrosis Model:

- In a bleomycin-induced pulmonary fibrosis model in rats, administration of the compound resulted in:

- Reduced weight loss associated with lung damage.

- Decreased lung inflammation as evidenced by lower levels of inflammatory cytokines (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF) .

- Histological analysis showed decreased collagen deposition and improved lung architecture compared to control groups .

- In a bleomycin-induced pulmonary fibrosis model in rats, administration of the compound resulted in:

Comparative Data Table

| Study Type | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | A549, H1299 | Reduced cell viability at 50-200 µM; inhibited EMT | |

| In Vivo | Rat model | Reduced weight loss; decreased inflammation and fibrosis |

Case Study: Effects on Pulmonary Fibrosis

A study published in the International Journal of Molecular Sciences evaluated the effects of this compound on TGF-β1-induced pulmonary fibrosis. The results indicated that the compound not only inhibited the activation of the Smad signaling pathway but also significantly reduced markers of fibrosis and inflammation in vivo. The study concluded that this compound holds promise as a therapeutic agent for treating pulmonary fibrosis due to its ability to modulate key pathways involved in the disease process .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid, and what factors influence the choice of reagents?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid core. A key route involves:

Alkylation : Introducing the cyclopropylmethoxy group via nucleophilic substitution. For example, cyclopropylmethyl halides (e.g., bromide or chloride) react with hydroxybenzoic acid derivatives in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) .

Oxidation : Converting aldehyde intermediates to carboxylic acids. For instance, 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde can be oxidized using potassium permanganate (KMnO₄) in acidic media or sodium chlorite (NaClO₂) with sulfamic acid as a stabilizing agent .

- Reagent Selection Factors : Oxidant strength (e.g., KMnO₄ for harsh conditions vs. NaClO₂ for milder, controlled oxidation), solvent compatibility, and protecting group strategies (e.g., methyl esters to prevent side reactions) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- HPLC : Used to assess purity (>99% achievable via optimized protocols) .

- X-ray Crystallography : Confirms stereochemistry and substituent positions (e.g., verifying cyclopropylmethoxy orientation and hydrogen bonding patterns) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy and cyclopropyl groups (e.g., δ ~3.8 ppm for methoxy protons; cyclopropyl CH₂ protons at δ ~0.5–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the oxidation step in the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Controlled Temperature : Maintain 0–5°C during NaClO₂ oxidation to minimize over-oxidation or decomposition .

- Stoichiometric Adjustments : Use sulfamic acid in a 1.2:1 molar ratio to the aldehyde to stabilize intermediates and prevent byproduct formation .

- Solvent Choice : Acetone is preferred for its ability to dissolve both organic substrates and aqueous oxidants, ensuring homogeneous reaction conditions .

- Post-Reaction Workup : Acidify the mixture to pH 1–3 with HCl to precipitate the product, followed by filtration and recrystallization .

Q. How do structural modifications (e.g., substituent variation) on the benzoic acid core impact biological activity in related compounds?

- Methodological Answer :

- Methoxy vs. Difluoromethoxy Groups : Replacing methoxy with difluoromethoxy (as in roflumilast intermediates) enhances metabolic stability and PDE4 inhibition by reducing oxidative demethylation .

- Cyclopropylmethoxy Positioning : Substituents at the 3-position improve steric shielding of the carboxylic acid, reducing off-target interactions in enzyme assays .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., fluorination at the 4-position) and bioassays (e.g., IC₅₀ measurements) guide lead optimization .

Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound under similar conditions?

- Methodological Answer :

- Variable Control : Standardize reaction parameters (e.g., solvent purity, humidity levels) to minimize batch-to-batch variability .

- Mechanistic Reassessment : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps (e.g., aldehyde oxidation vs. cyclopropylmethoxy introduction) .

- Cross-Validation : Compare HPLC purity data and NMR spectra across studies to detect unaccounted impurities or stereochemical inconsistencies .

Q. How does the choice of coupling agents affect the synthesis efficiency of ester derivatives of this compound?

- Methodological Answer :

- EDC·HCl vs. DCC : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in THF achieves >95% activation of the carboxylic acid for ester formation, while DCC (dicyclohexylcarbodiimide) may require longer reaction times and produce insoluble urea byproducts .

- Co-Solvent Systems : Tetrahydrofuran (THF) enhances reagent solubility, whereas dichloromethane (DCM) may limit coupling efficiency due to poor base compatibility (e.g., pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.